
5-chloro-1H-indole-7-carboxylic acid
Descripción general
Descripción
5-chloro-1H-indole-7-carboxylic acid is a compound with the CAS Number: 875305-81-0 . It has a molecular weight of 195.6 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H, (H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 195.6 .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
The indole alkaloids, which include compounds like 5-chloro-1H-indole-7-carboxylic acid, have inspired numerous synthetic chemistry studies aimed at developing novel indole synthesis methods. These efforts aim to expand the utility of indole compounds in various chemical and pharmaceutical applications. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole syntheses, offering a framework that encompasses the diverse strategies employed in the construction of indole nuclei, including those related to this compound derivatives Taber & Tirunahari, 2011.
Biological Activities and Applications
Antioxidant Properties
Research into the antioxidant capabilities of carboxylic acid derivatives, including those similar in structure to this compound, indicates significant potential. Godlewska-Żyłkiewicz et al. (2020) explored the structure-related antioxidant activities of selected carboxylic acids, finding that structural elements significantly influence their bioactivity. This study suggests that derivatives of this compound could be engineered to enhance their antioxidant properties Godlewska-Żyłkiewicz et al., 2020.
Chemoprotective Agents
The exploration of indole derivatives, including those related to this compound, as chemoprotective agents in cancer research is noteworthy. Bradlow (2008) reviewed the use of indole-3-carbinol (I3C), a compound structurally related to this compound, highlighting its potential in breast and prostate cancer chemoprotection. Although I3C's instability is mentioned, its derivatives, including possibly those of this compound, could offer more stable and direct chemoprotective benefits Bradlow, 2008.
Safety and Hazards
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions involving 5-chloro-1H-indole-7-carboxylic acid and other indole derivatives.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 5-chloro-1h-indole-7-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Indole and its derivatives are known to be derived from the metabolism of tryptophan by gut microorganisms . The exact pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Indole derivatives have been reported to possess various biological activities . The specific effects of this compound would require further investigation.
Propiedades
IUPAC Name |
5-chloro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDMTJYCOYPTOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



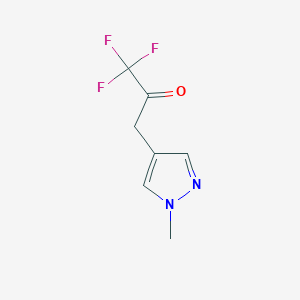
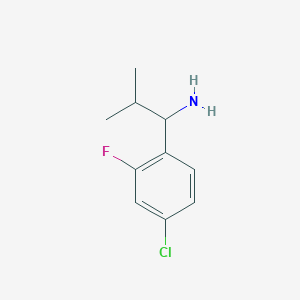
![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)

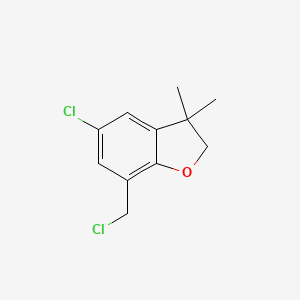
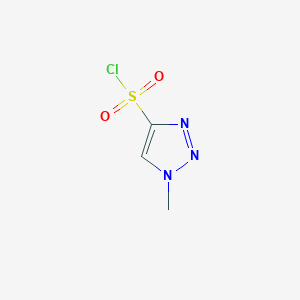

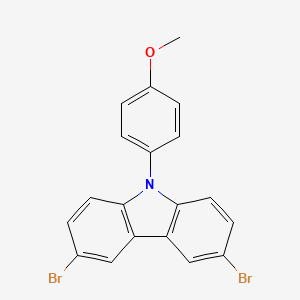


![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)
